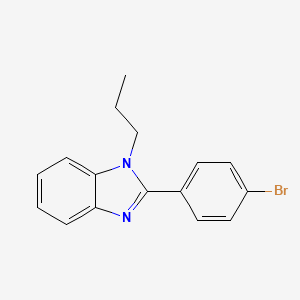![molecular formula C13H14N2O2S B5802075 1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone is a chemical compound that belongs to the imidazole family. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species. It may also inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone in lab experiments include its potential anti-inflammatory, antioxidant, and anticancer properties. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential use of this compound in the treatment of various inflammatory and oxidative stress-related diseases.
3. Development of novel analogs of this compound with improved solubility and potency.
4. Evaluation of the potential use of this compound in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, 1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone is a promising compound with potential applications in various scientific research fields. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more potent analogs with improved solubility.
Synthesis Methods
The synthesis of 1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone involves the reaction of 4-methyl-2-(4-methylthiophenyl)-1H-imidazole-5-carbaldehyde with ethyl lactate in the presence of a base. The resulting compound is then hydrolyzed to obtain the final product.
Scientific Research Applications
1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone has been used in various scientific research studies. It has been found to have potential applications in the fields of pharmacology, biochemistry, and medicinal chemistry. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
1-[3-hydroxy-5-methyl-2-(4-methylsulfanylphenyl)imidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-12(9(2)16)15(17)13(14-8)10-4-6-11(18-3)7-5-10/h4-7,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPEMMZAJFRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)SC)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-hydroxy-4-methyl-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-5-yl}ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)
![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)


![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)